Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate
CAS No.: 490035-82-0
Cat. No.: VC8165421
Molecular Formula: C16H23BO4
Molecular Weight: 290.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 490035-82-0 |
|---|---|
| Molecular Formula | C16H23BO4 |
| Molecular Weight | 290.2 g/mol |
| IUPAC Name | methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
| Standard InChI | InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-9-6-12(7-10-13)8-11-14(18)19-5/h6-7,9-10H,8,11H2,1-5H3 |
| Standard InChI Key | VAWYJERIKSKEPK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)OC |
Introduction
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is a complex organic compound belonging to the class of boronic esters. It is specifically used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by its molecular formula C16H23BO4 and molecular weight of approximately 290.2 g/mol .
Applications in Organic Synthesis
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is primarily used as a building block in organic synthesis. It is particularly effective in Suzuki-Miyaura cross-coupling reactions, which are widely employed for forming carbon-carbon bonds between unsaturated organic compounds. This reaction is crucial in the synthesis of complex molecules, including pharmaceuticals and materials science applications.
Safety and Handling
Handling this compound requires caution due to its potential reactivity and toxicity. It is advisable to store it in a well-ventilated area, away from moisture and heat sources. Personal protective equipment (PPE) should be worn during handling to minimize exposure risks.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C16H23BO4 |
| Molecular Weight | 290.2 g/mol |
| CAS Number | 490035-82-0 |
| Synonyms | Methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
Chemical Reactions
This compound is involved in various chemical reactions, including:
-
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an organic halide or triflate in the presence of a palladium catalyst, leading to the formation of complex organic molecules.
Storage and Handling Recommendations
-
Storage Conditions: Store in a cool, dry place, away from direct sunlight and moisture.
-
Handling Precautions: Wear protective gloves, safety glasses, and work in a well-ventilated area.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume